molecular formula C10H12N2O5 B1605616 Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate CAS No. 62328-19-2

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate

Cat. No. B1605616
CAS RN: 62328-19-2
M. Wt: 240.21 g/mol
InChI Key: KEYDXTIGCHRNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate, also known as barbituric acid, is a heterocyclic organic compound that has been used as a sedative and hypnotic drug for many years. However, in recent years, this compound has gained attention for its potential use in scientific research.

Scientific Research Applications

Synthesis and Reactions of Biginelli Compounds

Biginelli compounds, including derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, are utilized in various chemical reactions to synthesize complex heterocyclic systems. For instance, the methylation and acylation reactions on these compounds have been studied to understand their reactivity and potential applications in synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others. These processes are fundamental in developing compounds with potential pharmacological applications (Kappe & Roschger, 1989).

Heterocyclic System Construction

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate derivatives serve as starting materials for constructing novel heterocyclic systems. These systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have diverse applications in the field of medicinal chemistry due to their potential biological activities. The ability to synthesize such derivatives provides a pathway to exploring new therapeutic agents (Ahmed, 2002).

properties

IUPAC Name

diethyl 2-oxo-1H-pyrimidine-5,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2/h5H,3-4H2,1-2H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYDXTIGCHRNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318956
Record name Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate

CAS RN

62328-19-2
Record name 62328-19-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Reactant of Route 5
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.